REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:6]=1[CH:7]=[CH2:8])C=C.F[P-](F)(F)(F)(F)F>C1(C)C=CC=CC=1>[Br:13][C:10]1[CH:11]=[CH:12][C:5]2[O:4][CH2:1][CH:8]=[CH:7][C:6]=2[CH:9]=1
|
Name
|
2-allyloxy-5-bromostyrene
|
Quantity
|
416 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C)C=C(C=C1)Br
|
Name
|
allenylidene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
After stirring at that temperature for another 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product purified by flash chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=CCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 341 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |